3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid
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Overview
Description
3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrole ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid typically involves the protection of the pyrrole nitrogen with a tert-butoxycarbonyl group. This can be achieved by reacting the pyrrole with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected pyrrole is then coupled with a suitable prop-2-enoic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for better control over reaction conditions and can improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the prop-2-enoic acid moiety.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This property makes it valuable in multi-step organic synthesis, where selective protection and deprotection of functional groups are crucial.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyloxycarbonyl-protected pyrroles: Similar to the compound , these compounds have the Boc group attached to a pyrrole ring and are used in various synthetic applications.
Uniqueness
3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid is unique due to its combination of a Boc-protected pyrrole and a prop-2-enoic acid moiety. This structure provides versatility in synthetic applications, allowing for selective functionalization and modification of the molecule.
Properties
Molecular Formula |
C12H15NO4 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h4-8H,1-3H3,(H,14,15) |
InChI Key |
ZBTWJKYTBYYMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C=CC(=O)O |
Origin of Product |
United States |
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